molecular formula C11H17NO4S B2754332 N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide CAS No. 1790198-31-0

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide

Cat. No.: B2754332
CAS No.: 1790198-31-0
M. Wt: 259.32
InChI Key: SVMVAIALAANPHC-UHFFFAOYSA-N
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Description

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C11H17NO4S and its molecular weight is 259.32. The purity is usually 95%.
The exact mass of the compound N-(2-methoxy-2-(2-methoxyphenyl)ethyl)methanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Characterization of Diethyltin-based Self-assemblies : Research by Shankar et al. (2011) discusses the synthesis of diethyltin(methoxy)methanesulfonate compounds through reactions involving sulfonate-phosphonate ligands. These compounds exhibit significant structural motifs and are characterized using IR, NMR, and X-ray crystallography, highlighting their three-dimensional self-assembly and potential applications in material science and catalysis Shankar et al., 2011.

Methane to Ethylene Conversion

Photocatalytic Conversion of Methane to Ethylene : A study by Jiang et al. (2020) introduces a photocatalytic pathway for converting methane into ethylene using a Pd-modified ZnO-Au hybrid catalyst. This process involves the formation and dehydrogenation of alkoxy intermediates, showcasing an innovative approach for producing ethylene, a valuable chemical feedstock, from methane under mild conditions Jiang et al., 2020.

Microbial Metabolism

Microbial Metabolism of Methanesulfonic Acid : Kelly and Murrell (1999) explore the microbial utilization of methanesulfonic acid, a compound related to methanesulfonamide derivatives. While methanesulfonic acid is a stable molecule mainly involved in the sulfur cycle, certain aerobic bacteria can metabolize it as a carbon and energy source. This research provides insights into the biological degradation of methanesulfonamide derivatives and their role in environmental sulfur cycling Kelly & Murrell, 1999.

Chemical Reactions and Intermediates

Construction of Indole Rings : The work by Hiroya et al. (2002) on the cyclization reactions of N-methanesulfonyl derivatives of 2-ethynylanilines catalyzed by copper salts to form indoles illustrates the chemical versatility of methanesulfonyl-based compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and material science Hiroya et al., 2002.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-15-10-7-5-4-6-9(10)11(16-2)8-12-17(3,13)14/h4-7,11-12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMVAIALAANPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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